[[1,1'-Biphenyl]-4-yloxy]-acetaldehyde
Description
[[1,1'-Biphenyl]-4-yloxy]-acetaldehyde is a biphenyl derivative featuring an oxy-acetaldehyde functional group (-O-CH₂-CHO) at the para position of one phenyl ring.
Structure and Synthesis: The biphenyl core provides rigidity and planar geometry, while the aldehyde group introduces electrophilic reactivity. For example, Pd(OAc)₂ and tetrabutylammonium fluoride (TBAF) were used to synthesize tetrahydro-biphenyl ketones in high yields (91%) , suggesting that similar catalytic systems could apply to the target compound.
Properties
Molecular Formula |
C14H12O2 |
|---|---|
Molecular Weight |
212.24 g/mol |
IUPAC Name |
2-(4-phenylphenoxy)acetaldehyde |
InChI |
InChI=1S/C14H12O2/c15-10-11-16-14-8-6-13(7-9-14)12-4-2-1-3-5-12/h1-10H,11H2 |
InChI Key |
SODCDNXKFNVVEM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)OCC=O |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Properties :
- Reactivity : The aldehyde group is prone to nucleophilic additions (e.g., forming imines or alcohols) and oxidations (e.g., to carboxylic acids).
- Stability : Aldehydes are generally less stable than ketones or esters due to susceptibility to oxidation; thus, storage under inert conditions may be necessary.
Functional Group Variations
(a) [[1,1'-Biphenyl]-4-yl acetate ()
- Functional Group : Acetate ester (-O-CO-CH₃).
- Reactivity: Less reactive than aldehydes; undergoes hydrolysis (acid/base) to phenol derivatives.
- Applications : Common in fragrance industries or as protecting groups in organic synthesis.
- Stability : More stable than aldehydes due to the electron-withdrawing ester group.
(b) 1-(2,3,4,5-Tetrahydro-[1,1′-biphenyl]-4-yl)ethan-1-one (Compound 13, )
- Functional Group : Ketone (-CO-CH₃).
- Reactivity : Moderate electrophilicity; participates in nucleophilic additions (e.g., Grignard reactions) but resists oxidation compared to aldehydes.
- Synthesis : Pd-catalyzed cross-coupling achieves high yields (91%) .
(c) Organometallic Biphenyl Derivatives (Compounds A–E, )
- Functional Groups : Mercury(II) chloride (Compound A), tellurium-halogen bonds (Compounds B–E).
- Reactivity : Heavy atoms (Hg, Te) enable unique reactivity, such as catalytic or redox activity.
- Stability: Organomercury/tellurium compounds often require careful handling due to toxicity and sensitivity to light/moisture.
Data Table: Comparative Analysis
Research Findings and Trends
- Electronic Effects : The aldehyde group in this compound increases electrophilicity at the biphenyl ring’s para position compared to esters or ketones, enabling regioselective functionalization .
- Thermodynamic Stability: DFT studies on organotellurium biphenyls () highlight that heavy atoms distort molecular geometry, reducing stability compared to purely organic analogs. This trend likely extends to the target compound, where the aldehyde group imposes less steric strain than Hg/Te substituents .
- Synthetic Accessibility : Palladium-based methods () are versatile for biphenyl derivatives but may require optimization for aldehyde-containing systems due to competing oxidation side reactions.
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